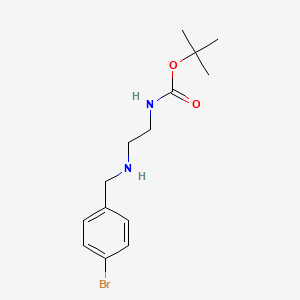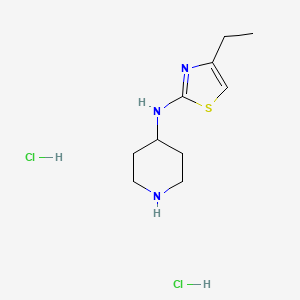![molecular formula C16H19BF2N2O2 B1458384 1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430751-13-5](/img/structure/B1458384.png)
1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
The compound’s name suggests it’s a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,3-difluoro-benzyl halide with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl substituted pyrazole. The exact conditions and reagents would depend on the specific characteristics of the starting materials.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the benzyl group and the electron-donating methyl groups on the dioxaborolane ring. Studies of similar compounds could provide insights into its likely reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, pKa, partition coefficient could be determined experimentally. Computational methods could also be used to predict these properties.Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives are synthesized for use as intermediates in organic chemistry, showcasing their relevance in constructing complex molecular architectures. For example, Liao et al. (2022) elaborated on the synthesis and characterization of a closely related compound, confirming its structure using various spectroscopic techniques and X-ray diffraction. The study emphasizes the use of density functional theory (DFT) to corroborate the experimental findings, highlighting the compound's potential as a versatile intermediate in organic synthesis Liao et al., 2022.
Molecular Structure Insights
Yang et al. (2021) and a subsequent study by the same group in the same year provided detailed insights into the crystal structure and DFT study of a related compound. These studies underscore the importance of nucleophilic substitution reactions in obtaining the compound, followed by comprehensive conformational and molecular structure analysis through spectroscopy and X-ray diffraction. The research also explores the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's electronic properties and structural stability Yang et al., 2021.
Application in Medicinal Chemistry
Although the directive was to exclude information related to drug use, dosage, and side effects, it is worth noting that research into similar compounds often intersects with medicinal chemistry. For instance, Chundawat et al. (2016) describe a synthesis route for difluoromethylated compounds with potential antimicrobial activities, illustrating the broader applicability of fluorinated and boron-containing heterocycles in developing new therapeutic agents Chundawat et al., 2016.
Advanced Materials Development
The exploration of this compound extends to materials science, where its derivatives are utilized in the synthesis of conjugated polymers with potential optoelectronic applications. The synthesis techniques, such as Suzuki coupling, are pivotal for incorporating the compound into polymers, indicating its utility in crafting materials with specific photophysical properties Bethel et al., 2012.
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling it. Material Safety Data Sheets (MSDS) should be consulted if available.
Orientations Futures
Future research could involve studying the compound’s reactivity, exploring its potential uses, and optimizing its synthesis. If it has biological activity, it could be developed into a pharmaceutical drug.
Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound. For a detailed analysis, please consult a professional chemist or a relevant expert.
Propriétés
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-6-5-7-13(18)14(11)19/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPSLIFIITIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



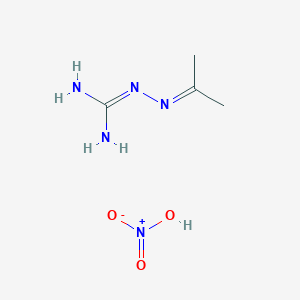
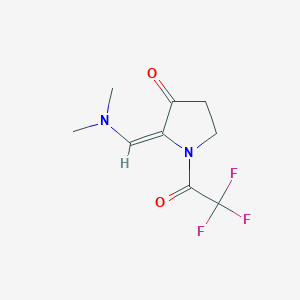
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
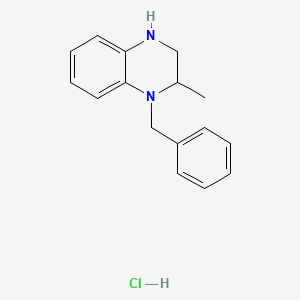
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)
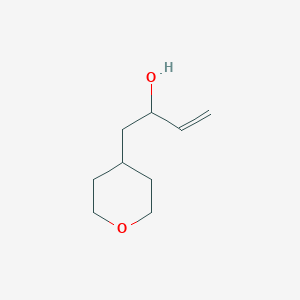
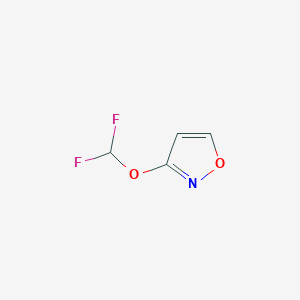
![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
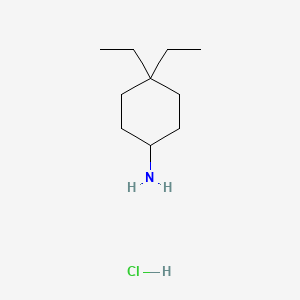
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
